molecular formula C11H11NO3 B1375507 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-36-3

6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1375507
CAS No.: 943994-36-3
M. Wt: 205.21 g/mol
InChI Key: YTUFQOZPVVPKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features the 1,4-benzoxazin-3-one core structure, which is a privileged scaffold recognized for its diverse biological activities . Researchers can utilize this molecule as a versatile building block for the synthesis of more complex compounds aimed at various therapeutic targets. The 1,4-benzoxazin-3-one pharmacophore is associated with a wide spectrum of biological activities, as demonstrated by its analogues. Published research on similar structures indicates potential applications in developing agents with anticonvulsant , antimicrobial , antifungal , and anticancer properties . Some derivatives have also been investigated as acetylcholinesterase inhibitors for neurodegenerative disease research and as herbicidal agents . The specific acetyl and methyl substituents on this derivative are intended to fine-tune the compound's lipophilicity and electronic properties, which can influence its bioavailability and interaction with biological targets . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-acetyl-8-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUFQOZPVVPKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCC(=O)N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the condensation of an appropriate amine with a substituted salicylic acid derivative. One common method is the reaction of 2-amino-4-methylphenol with 2-acetylbenzoic acid under acidic conditions to form the desired benzoxazinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazinone ring .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:
Research indicates that compounds similar to 6-acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. A study demonstrated that derivatives of benzoxazinones possess significant activity against resistant strains of bacteria, suggesting a pathway for drug development in combating infections .

2. Anticancer Properties:
There is emerging evidence that benzoxazine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cancer proliferation has been explored in vitro. For instance, studies have shown that certain derivatives can inhibit cell growth in various cancer cell lines by inducing oxidative stress and modulating apoptotic pathways .

3. Neuroprotective Effects:
this compound has been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative damage and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation within neural tissues .

Material Science Applications

1. Polymer Chemistry:
The compound has been utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and UV exposure, making it suitable for applications in coatings and plastics .

2. Sensing Applications:
Due to its unique chemical structure, this compound has potential applications in the development of chemical sensors. Its ability to undergo specific reactions with target analytes can be harnessed to create sensitive detection systems for environmental monitoring or medical diagnostics .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Investigated the efficacy of benzoxazine derivatives against bacterial strainsFound significant inhibition against resistant bacteria
Cancer Cell Line Study Evaluated the effects of benzoxazine derivatives on cancer cell proliferationDemonstrated induction of apoptosis in several cancer types
Neuroprotection Research Assessed the protective effects on neuronal cellsShowed reduction in oxidative stress markers
Polymer Application Study Explored the use in polymer synthesisImproved thermal stability and mechanical properties observed

Mechanism of Action

The mechanism of action of 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Variations at Positions 6 and 8

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Synthesis Method (Key Reagents) References
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Acetyl (6), Methyl (8) C₁₁H₁₁NO₃ Hydrophobic, potential enzyme inhibition Not explicitly described; likely via acetylation of precursor (e.g., 8-methyl derivative)
6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 8) Cl (6), NO₂ (8) C₈H₅ClN₂O₃ Electron-withdrawing groups; intermediate for amino derivatives Reaction of 2-chloroacetyl chloride with 2-amino-4-chloro-6-nitrophenol in DMF
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 9) NH₂ (8) C₈H₈N₂O₂ Precursor for carbamate/urea derivatives Reduction of nitro group in Compound 8 using Pd/C and MeOH
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one Acetyl (8), Benzyloxy (6) C₁₇H₁₅NO₄ Low water solubility (0.083 g/L), high purity available Benzyloxy introduction via alkylation; acetylation steps
6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Br (6), F (8) C₈H₅BrFNO₂ Halogenated derivative; potential bioactivity Halogenation of parent benzoxazinone

Physicochemical Properties

Property 6-Acetyl-8-methyl Derivative 8-Acetyl-6-(benzyloxy) Derivative 6-Chloro-8-nitro Derivative
Solubility (Water) Likely low (hydrophobic) 0.083 g/L (25°C) Low (due to nitro group)
Density Not reported 1.259 g/cm³ Not reported
Melting Point Not reported 266.6°C Not reported

Key Research Findings

  • Substituent Position Matters : Activity varies significantly with substituent placement. For example, 6-acetyl-8-methyl derivatives may target different enzymes compared to 7-bromo analogues ().
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl) enhance reactivity for further modifications, while electron-donating groups (e.g., CH₃) may improve metabolic stability ().
  • Biological Versatility: The benzoxazinone core is a privileged structure in drug discovery, adaptable to antimicrobial, anticancer, and cardiovascular applications ().

Biological Activity

6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 943994-36-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : 191.18 g/mol
  • Structure : The compound features a benzoxazine core with acetyl and methyl substituents, contributing to its biological activity.

Antibacterial Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported to be as low as 40 µg/mL, indicating strong antibacterial potential comparable to traditional antibiotics like ceftriaxone .

CompoundMIC (µg/mL)Target Organism
Benzoxazine Derivative A40E. coli
Benzoxazine Derivative B50S. aureus

Anticancer Activity

This compound has been studied for its anticancer properties, particularly as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). In vitro studies demonstrated that treatment with the compound led to a dose-dependent decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), Mcl-1, and c-Myc levels in cancer cell lines such as MV4-11. These effects suggest that the compound induces apoptosis in cancer cells .

Case Study: CDK9 Inhibition

A specific study identified a derivative of the compound that exhibited significant antitumor efficacy in xenograft models derived from hematological malignancies. The results showed a marked reduction in tumor growth with intermittent dosing schedules .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory markers. In studies evaluating its effect on cytokine production, it was found to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses. The inhibitory efficacy was notably stronger compared to traditional anti-inflammatory drugs like dexamethasone .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Its structure allows for effective binding with enzymes and receptors associated with cancer cell proliferation and bacterial growth.

Q & A

What are the recommended synthetic routes for 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction completion be monitored?

Level: Basic
Methodological Answer:
The synthesis typically involves functionalizing the benzoxazinone core via acetylation and methylation. A common approach is to start with anthranilic acid derivatives, reacting them with acetylating agents (e.g., acetyl chloride) under basic conditions (e.g., pyridine) to introduce the acetyl group at position 5. Subsequent alkylation or methylation at position 8 can be achieved using methyl halides or dimethyl sulfate. Reaction progress should be monitored via thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system to track intermediates and confirm product formation . Recrystallization with ethanol or petroleum ether is recommended for purification.

Which spectroscopic techniques are optimal for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • 1^1H and 13^{13}C NMR : To confirm substituent positions (e.g., acetyl and methyl groups) and aromatic proton environments.
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and ether (C-O-C) linkages (~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, ensuring purity and structural integrity.
  • X-ray Crystallography : For unambiguous determination of crystal structure, as demonstrated for related benzoxazinone derivatives .

How does the substitution pattern (e.g., acetyl at position 6, methyl at 8) influence the biological activity of benzoxazin-3(4H)-one derivatives?

Level: Advanced
Methodological Answer:
Substituents significantly modulate bioactivity. For example:

  • Acetyl groups at position 6 may enhance lipophilicity, improving membrane permeability and pharmacokinetic profiles.
  • Methyl groups at position 8 could sterically hinder enzymatic degradation, prolonging activity.
  • Comparative studies on chloro-substituted analogs (e.g., 6-chloro derivatives) show enhanced antifungal and herbicidal properties, suggesting electron-withdrawing groups amplify bioactivity .
  • Structure-Activity Relationship (SAR) studies should employ iterative synthesis, coupled with in vitro assays (e.g., MIC for antimicrobial activity) and computational docking to map interactions with target proteins.

How can researchers resolve contradictions in reported bioactivity data among structurally similar benzoxazinone derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from variations in:

  • Assay conditions (e.g., pH, incubation time, cell lines).
  • Compound purity (e.g., residual solvents or byproducts affecting results).
  • Substituent regiochemistry (e.g., positional isomers with divergent activities).
    To resolve these:
  • Standardize assays using validated protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Cross-validate with orthogonal methods (e.g., enzymatic inhibition assays vs. whole-cell studies).
  • Leverage computational tools (e.g., molecular dynamics simulations) to predict binding affinities and rationalize discrepancies .

What strategies are effective for optimizing reaction yields in the synthesis of 6-Acetyl-8-methyl derivatives under green chemistry principles?

Level: Advanced
Methodological Answer:

  • Solvent-free conditions : Utilize microwave-assisted synthesis to reduce reaction time and energy consumption.
  • Catalytic systems : Employ recyclable catalysts (e.g., zeolites or ionic liquids) to minimize waste.
  • One-pot reactions : Combine acetylation and methylation steps to streamline synthesis, as demonstrated for naphtho-oxazinone derivatives .
  • Analytical monitoring : Use inline FTIR or Raman spectroscopy to optimize reaction parameters in real time .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Level: Advanced
Methodological Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate absorption, distribution, and toxicity. Key parameters include LogP (lipophilicity) and topological polar surface area (TPSA).
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 or bacterial topoisomerases) .
  • QSAR modeling : Develop quantitative models using descriptors like Hammett constants or molecular connectivity indices to correlate structure with bioactivity .

How can researchers address challenges in the regioselective introduction of substituents on the benzoxazinone core?

Level: Advanced
Methodological Answer:

  • Directing groups : Use temporary protecting groups (e.g., Boc or acetyl) to steer electrophilic substitution to desired positions.
  • Metal-catalyzed reactions : Employ palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Crystallographic analysis : Resolve regiochemical ambiguities via X-ray diffraction, as shown for 6-chloro derivatives .

Tables for Key Data

Table 1: Comparative Bioactivity of Benzoxazinone Derivatives

SubstituentsBioactivity (IC50_{50}/MIC)Target Organism/EnzymeReference
6-Acetyl, 8-MethylPendingN/AN/A
6-Chloro12 µM (Antifungal)Candida albicans
6-Bromo8 µM (Herbicidal)Amaranthus retroflexus

Table 2: Recommended Analytical Methods

TechniqueApplicationKey Parameters
1^1H NMRSubstituent regiochemistryδ 2.5 (acetyl CH3_3)
X-ray CrystallographyAbsolute configurationCCDC deposition
HPLC-MSPurity assessmentRetention time, m/z

Notes

  • For synthesis, prioritize protocols from peer-reviewed journals (e.g., Acta Crystallographica, Bioorganic & Medicinal Chemistry Letters) .
  • Cross-reference spectral data with NIST Chemistry WebBook for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.